Cas no 1039832-08-0 ((4-Hydroxypiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone)

(4-Hydroxypiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone is a heterocyclic compound featuring both piperidine and pyridine moieties, each bearing hydroxyl functional groups. This structure imparts unique physicochemical properties, including enhanced solubility in polar solvents and potential for hydrogen bonding interactions. The compound is of interest in medicinal chemistry due to its dual hydroxyl groups, which may improve binding affinity in biological targets. Its piperidine scaffold is commonly utilized in pharmaceutical intermediates, while the hydroxypyridine component offers opportunities for further derivatization. The presence of two hydroxyl groups also allows for selective functionalization, making it a versatile building block in synthetic applications. Careful handling is advised due to its potential reactivity.
(4-Hydroxypiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone structure
1039832-08-0 structure
Product name:(4-Hydroxypiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone
CAS No:1039832-08-0
MF:C11H14N2O3
MW:222.240462779999
CID:5069177

(4-Hydroxypiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • (4-hydroxypiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone
    • 5-(4-hydroxypiperidine-1-carbonyl)-1H-pyridin-2-one
    • (4-Hydroxypiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone
    • Inchi: 1S/C11H14N2O3/c14-9-3-5-13(6-4-9)11(16)8-1-2-10(15)12-7-8/h1-2,7,9,14H,3-6H2,(H,12,15)
    • InChI Key: COGLQDNXLVTXLB-UHFFFAOYSA-N
    • SMILES: OC1CCN(C(C2C=CC(NC=2)=O)=O)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 365
  • XLogP3: -0.7
  • Topological Polar Surface Area: 69.6

(4-Hydroxypiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-3981-0.5g
(4-hydroxypiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone
1039832-08-0 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-3981-2.5g
(4-hydroxypiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone
1039832-08-0 95%+
2.5g
$802.0 2023-09-07
TRC
H255041-1g
(4-Hydroxypiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone
1039832-08-0
1g
$ 570.00 2022-06-04
Life Chemicals
F1907-3981-0.25g
(4-hydroxypiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone
1039832-08-0 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-3981-5g
(4-hydroxypiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone
1039832-08-0 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-3981-10g
(4-hydroxypiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone
1039832-08-0 95%+
10g
$1684.0 2023-09-07
TRC
H255041-500mg
(4-Hydroxypiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone
1039832-08-0
500mg
$ 365.00 2022-06-04
Life Chemicals
F1907-3981-1g
(4-hydroxypiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone
1039832-08-0 95%+
1g
$401.0 2023-09-07
TRC
H255041-100mg
(4-Hydroxypiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone
1039832-08-0
100mg
$ 95.00 2022-06-04

Additional information on (4-Hydroxypiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone

Comprehensive Overview of (4-Hydroxypiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone (CAS No. 1039832-08-0)

The compound (4-Hydroxypiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone, identified by its CAS No. 1039832-08-0, is a structurally unique molecule that has garnered significant attention in pharmaceutical and biochemical research. This hydroxypiperidine and hydroxypyridine derivative exhibits a dual-functional scaffold, making it a promising candidate for drug discovery and development. Its molecular framework combines a piperidine ring with a pyridine moiety, both bearing hydroxyl groups, which are critical for enhancing solubility and bioavailability—a key focus in modern medicinal chemistry.

In recent years, the demand for heterocyclic compounds like 1039832-08-0 has surged due to their versatility in targeting enzymes and receptors. Researchers are particularly interested in its potential applications in central nervous system (CNS) disorders, given the piperidine and pyridine motifs' prevalence in neuroactive drugs. A growing body of literature explores its role as a kinase inhibitor or GPCR modulator, aligning with trends in precision medicine and personalized therapies. These properties make it a hot topic in forums discussing drug design innovations and small molecule therapeutics.

The synthesis of (4-Hydroxypiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone often involves multi-step organic reactions, including amide coupling and hydroxylation processes. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing its purity and stability—a common query among chemists optimizing protocols for high-yield production. Notably, its logP and pKa values are frequently analyzed to predict pharmacokinetic behavior, addressing industry demands for ADME optimization.

From an industrial perspective, CAS 1039832-08-0 is often discussed in contexts like green chemistry and sustainable synthesis. With environmental regulations tightening, researchers seek eco-friendly routes to produce such compounds without compromising efficiency. This aligns with Google Trends data showing increased searches for biodegradable intermediates and catalytic methods in organic synthesis.

Beyond pharmaceuticals, (4-Hydroxypiperidin-1-yl)(6-hydroxypyridin-3-yl)methanone has exploratory uses in material science, particularly in designing functional polymers or chelating agents. Its ability to coordinate metal ions sparks interest in catalysis and nanotechnology applications, frequently mentioned in patents and academic papers. Such interdisciplinary relevance boosts its visibility in search engines under keywords like multipurpose heterocycles and advanced organic materials.

In summary, 1039832-08-0 represents a compelling case study in modern chemistry, bridging gaps between drug development, environmental sustainability, and cutting-edge materials. Its dual hydroxyl groups and hybrid structure continue to inspire innovations across scientific domains, making it a staple in discussions about next-generation bioactive molecules.

Recommend Articles

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd